D-Penicillaminatoaquacopper

Catalog No.
S14335987
CAS No.
57596-07-3
M.F
C10H18CuN2O4S2
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Penicillaminatoaquacopper

CAS Number

57596-07-3

Product Name

D-Penicillaminatoaquacopper

IUPAC Name

copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate

Molecular Formula

C10H18CuN2O4S2

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

JDYZYNCFVGHTMX-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2]

D-Penicillaminatoaquacopper is a complex formed by the interaction of D-penicillamine with copper ions. D-penicillamine, a derivative of penicillin, is primarily known for its chelating properties, particularly in the treatment of Wilson's disease, where it facilitates the excretion of excess copper from the body. The compound consists of D-penicillamine, which is an α-amino acid metabolite of penicillin, and copper ions coordinated to it, forming a stable chelate complex. This compound is particularly significant due to its ability to reduce copper toxicity and its role in various bio

  • Chelation Reaction: D-penicillamine acts as a bidentate ligand, coordinating to copper ions through its thiol group and amino group. This results in the formation of a stable complex that can be excreted via the kidneys .
  • Oxidation-Reduction: In the presence of copper(II), D-penicillamine can reduce Cu(II) to Cu(I) while itself being oxidized. This reaction is crucial in understanding how D-penicillamine mitigates copper overload in conditions like Wilson's disease .
  • Disulfide Bond Formation: D-Penicillamine can form disulfide bonds with other thiol-containing compounds, leading to the production of more soluble complexes that facilitate urinary excretion .

D-Penicillaminatoaquacopper exhibits significant biological activity primarily through its chelation properties:

  • Metal Chelation: The primary biological function is to chelate heavy metals such as copper, lead, and mercury, forming soluble complexes that can be easily excreted in urine .
  • Antioxidant Properties: The oxidation-reduction reactions involving D-penicillamine may contribute to antioxidant activity by reducing oxidative stress associated with metal toxicity .
  • Immunomodulation: In rheumatoid arthritis treatment, D-penicillamine appears to modulate immune responses by affecting T-cell activity without significantly impacting B-cell function .

The synthesis of D-Penicillaminatoaquacopper typically involves:

  • Reaction of Copper Salts with D-Penicillamine: Copper(II) salts (e.g., copper sulfate) are reacted with D-penicillamine in aqueous solutions under controlled pH conditions. The resulting complex formation is monitored using spectroscopic methods .
  • Crystallization: The complex can be purified through crystallization techniques, allowing for isolation of the desired product from unreacted materials and by-products.
  • Characterization: Techniques such as X-ray photoelectron spectroscopy and electron spin resonance are employed to characterize the oxidation state of copper and the nature of the bonding in the complex .

D-Penicillaminatoaquacopper has several applications:

  • Medical Treatment: It is primarily used in treating Wilson's disease and other conditions associated with heavy metal toxicity. By facilitating the removal of excess copper, it helps prevent organ damage .
  • Veterinary Medicine: Similar applications are noted in veterinary practices for treating metal toxicity in animals .
  • Research Tool: The compound serves as a model for studying metal ion interactions with biological molecules and understanding chelation therapy mechanisms.

Interaction studies highlight how D-Penicillaminatoaquacopper engages with various biological systems:

  • Drug Interactions: It has been shown to interact with several medications, potentially altering their efficacy. For example, antacids and iron supplements can reduce the absorption of penicillamine, while certain drugs may increase its levels .
  • Biochemical Interactions: Research indicates that D-penicillamine can affect cellular pathways involved in metal metabolism and detoxification processes, providing insights into its broader biological effects beyond simple chelation .

D-Penicillaminatoaquacopper shares similarities with several other chelating agents but exhibits unique properties due to its specific structure and interactions:

Compound NameChelation PropertiesUnique Features
D-PenicillamineChelates copper, lead, mercuryPrimary component forming the complex
Dimercaprol (British Anti-Lewisite)Chelates arsenic and mercuryUsed primarily for acute heavy metal poisoning
Ethylenediaminetetraacetic Acid (EDTA)Chelates various metalsMore broadly used; less specific for copper
Thioctic Acid (Alpha-Lipoic Acid)Chelates metals including mercuryAntioxidant properties; affects glucose metabolism
N-acetylcysteineChelates heavy metalsAlso acts as a mucolytic agent

D-Penicillaminatoaquacopper stands out due to its specific application in treating Wilson's disease and its unique mechanism involving both reduction and chelation processes.

Crystallographic Analysis of Polynuclear Copper Clusters

D-Penicillamine (PA), a thiol-containing amino acid, forms polynuclear copper clusters through complexation with copper ions. X-ray crystallographic studies reveal that these clusters adopt intricate supramolecular architectures. For example, the complex formed at physiological pH is characterized as a mixed-valence cluster with the formula $$[ \text{Cu}8^\text{I} \text{Cu}6^\text{II} (\text{PA})_{12} \text{Cl} ]^{5-}$$ . This structure consists of eight copper(I) ions coordinated by three sulfur atoms from PA ligands, forming a cube-like arrangement around a central chloride ion. The six copper(II) ions are positioned at the cluster’s periphery, each chelated by two PA ligands via nitrogen and sulfur atoms, with carboxylate groups exposed on the surface .

Table 1: Key crystallographic parameters of $$[ \text{Cu}8^\text{I} \text{Cu}6^\text{II} (\text{PA})_{12} \text{Cl} ]^{5-}$$

ParameterValue
Space groupCubic ($$Fm\overline{3}m$$)
Cu(I)-S bond length2.25–2.30 Å
Cu(II)-N bond length1.98–2.02 Å
Cu(I)-Cl distance3.10 Å

The copper(I) centers exhibit trigonal planar geometry, while copper(II) ions adopt square-planar coordination. This mixed-valence state is stabilized by delocalized electron density across the sulfur ligands . Solid-state synthesis methods, such as slow evaporation under controlled pH, yield crystals suitable for diffraction studies, confirming the cluster’s stability in aqueous environments .

Role of Chloride Ions in Supramolecular Architectures

Chloride ions play a critical role in templating the assembly of polynuclear copper-PA clusters. In the $$[ \text{Cu}8^\text{I} \text{Cu}6^\text{II} (\text{PA})_{12} \text{Cl} ]^{5-}$$ complex, the chloride ion resides at the cluster’s center, coordinated by eight copper(I) ions in a cubic arrangement . This μ₈-chloro bridging mode is rare and underscores chloride’s unique ability to stabilize high-nuclearity metal clusters. The electrostatic interactions between the anionic chloride and cationic copper(I) ions contribute to the structural integrity of the cluster, preventing collapse into lower-nuclearity species .

Comparative studies with bromide and iodide analogs reveal that smaller halides (e.g., Cl⁻) favor tighter packing due to their higher charge density, enabling the formation of larger clusters. For instance, attempts to substitute chloride with iodide in analogous syntheses result in disordered structures or precipitation, highlighting chloride’s irreplaceable role in these architectures .

Table 2: Effect of halide ions on cluster stability

Halide IonCluster StabilityPredominant Structure
Cl⁻High$$[ \text{Cu}{14} (\text{PA}){12} \text{Cl} ]^{5-}$$
Br⁻ModeratePartially disordered
I⁻LowUnstructured precipitates

Comparative Studies of O- and Se-Analogues

Substituting sulfur in PA with oxygen or selenium alters the coordination chemistry of the resulting copper complexes. Oxygen analogs, such as D-penicillamine derivatives with carboxylate groups replacing thiols, exhibit weaker copper-binding affinities due to oxygen’s lower polarizability and harder Lewis basicity. For example, replacing the thiol (-SH) group with a hydroxyl (-OH) group reduces the Cu(I)-binding constant by three orders of magnitude, as oxygen cannot participate in the same redox-driven ligand-metal charge transfer processes .

Selenium-substituted analogs, though less studied theoretically, are predicted to exhibit enhanced metal-binding properties. Selenium’s larger atomic radius and softer Lewis basicity compared to sulfur could stabilize higher oxidation states of copper. However, experimental data on Se-analogues remain scarce, and synthetic challenges, such as selenium’s propensity for oxidation, limit their practical exploration .

Table 3: Ligand effects on copper-binding affinity

Ligand TypeDonor AtomCu(I)-Binding Affinity (Kₐ)
ThiolS$$1.2 \times 10^{17}$$
HydroxylO$$3.4 \times 10^{14}$$
SelenolSe$$>10^{18}$$ (predicted)

These comparative analyses underscore the critical role of sulfur in PA’s ability to form stable polynuclear copper complexes. The thiol group’s redox activity and intermediate softness enable it to bridge multiple copper centers while accommodating mixed oxidation states .

pH-Dependent Binding Affinity Dynamics

The binding affinity of D-penicillaminatoaquacopper demonstrates remarkable pH dependency, with optimal chelation occurring under physiological conditions [5]. Research has established that D-penicillamine exhibits three distinct acid dissociation constants: pKa1 = 1.81, pKa2 = 7.96, and pKa3 = 10.72, which directly influence the formation and stability of the copper complex [6].

Under acidic conditions (pH 4.5-5.5), the chelation efficiency remains significantly reduced due to protonation of the amino and thiol groups essential for copper coordination [7]. The intermediate pH range (6.0-6.8) represents a transition zone where protonation changes occur, particularly affecting histidine and cysteine residues that may compete for copper binding [8]. Optimal chelation occurs within the physiological pH range of 7.2-7.5, where the deprotonated forms of the ligand are most prevalent and copper binding affinity reaches its maximum [9].

pH RangeRelative Binding StrengthKey Molecular Events
4.5-5.5LowProtonation of amino and thiol groups
6.0-6.8Moderate-HighTransition zone, histidine/cysteine protonation
7.2-7.5HighOptimal deprotonation state for chelation
8.0-9.0ModerateDeclining affinity due to competing hydroxide ions
10.0+Very LowMinimal binding capacity

The thermal stability of metal-binding domains demonstrates significant pH sensitivity, with stability increasing by approximately 40°C when pH increases from 5.0 to 7.5 [10]. This pH-dependent stability directly correlates with the protonation state of critical amino acid residues involved in copper coordination [11]. Molecular dynamics simulations reveal that domain-domain fluctuations increase at lower pH values, contributing to reduced overall stability of the copper-chelator complex [12].

Competitive Inhibition by Biological Ligands

D-Penicillaminatoaquacopper faces significant competition from endogenous biological ligands that naturally bind copper ions with high affinity [13]. Human serum albumin represents the most formidable competitor, possessing an N-terminal copper binding site with dissociation constants ranging from 10^-11 to 10^-22 M, effectively preventing penicillamine from mobilizing albumin-bound copper [14] [15].

Transcuprein and albumin demonstrate rapid copper exchange mechanisms despite their slow individual off-rates, indicating direct protein-to-protein interaction rather than dissociation into free copper ions [16]. This exchange mechanism is crucial for understanding how D-penicillaminatoaquacopper competes for copper in the physiological environment [17]. Although present in lower concentrations than albumin, transcuprein successfully competes for copper(II) ions in blood plasma due to its specialized copper-binding properties [18].

Biological LigandBinding Affinity (Log K)Competition LevelPhysiological Role
Human Serum Albumin11.0-22.0StrongMajor plasma copper carrier
Transcuprein17.0-19.0StrongPrimary copper transport protein
Metallothionein17.0-19.0StrongCellular copper storage
Transferrin (C-site)~10.0ModerateIron transport, secondary copper binding
Glutathione38.8ModerateIntracellular antioxidant
Histidine~8.0WeakAmino acid competitor
Cysteine~9.5ModerateStructural analog of penicillamine

The formation of ternary complexes represents another competitive mechanism, where amino acids such as histidine and alanine can form mixed ligand complexes with copper and penicillamine [19]. These ternary complexes, while not physiologically significant at normal concentrations, demonstrate the complex competitive landscape that D-penicillaminatoaquacopper must navigate in biological systems [20].

Redox Activity and Cuprous/Cupric Ion Selectivity

D-Penicillaminatoaquacopper exhibits distinct selectivity patterns between cuprous (Cu+) and cupric (Cu2+) ions, with dramatically different binding affinities and coordination mechanisms [21] [22]. The compound demonstrates a remarkable preference for cuprous ions, with binding constants of log K = 39.18 for Cu(I) compared to approximately 12.0-15.0 for Cu(II) [23] [24].

The redox activity of D-penicillamine plays a crucial role in its interaction with copper ions, as it can reduce Cu(II) to Cu(I) during the chelation process while simultaneously being oxidized to D-penicillamine disulfide [25] [26]. This reduction reaction is oxygen-dependent and results in the formation of reactive oxygen species, including superoxide and hydrogen peroxide [27]. The stoichiometric relationship demonstrates that D-penicillamine oxidation occurs with a molar ratio of approximately 2:1 with oxygen consumption [28].

Copper Oxidation StateBinding Constant (Log K)Coordination GeometryRedox Behavior
Cu(I)39.18Linear/TrigonalForms polynuclear Cu5A4³⁻ species
Cu(II)12.0-15.0Square planar/TetrahedralReduced to Cu(I) during chelation

The formation of mixed valence copper complexes represents a unique aspect of D-penicillaminatoaquacopper chemistry [29]. Under specific conditions, particularly at Cu:penicillamine ratios of 1.45 and in the presence of chloride ions, a mixed valence complex [Cu8ICu6II(Pen)12Cl]5- forms with distinctive red-violet coloration [30]. This complex contains 44% copper(II) ions and demonstrates the sophisticated coordination chemistry possible with this chelating system [31].

The kinetic studies reveal that the oxidation of Cu(I) complexes proceeds through intermediate species that exhibit bridging thiolate ligands between Cu(I) and Cu(II) centers [32]. The rate constants for these processes are significantly influenced by steric effects, with penicillamine showing lower reactivity compared to cysteine due to the presence of β-methyl substituents [33]. The copper-catalyzed oxidation of D-penicillamine generates hydrogen peroxide in concentrations stoichiometrically equivalent to oxygen consumption, establishing a 1:1 relationship between oxygen uptake and peroxide formation [34].

Wilson's disease is an autosomal recessive disorder of copper metabolism caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase [1] [2]. The pathophysiology of Wilson's disease involves impaired copper transport mechanisms that lead to excessive copper accumulation in the liver, brain, and other organs [3] [4]. D-penicillaminatoaquacopper, a complex formed when D-penicillamine binds with copper ions, plays a crucial role in the therapeutic management of this condition through its unique mechanisms of action.

The ATP7B protein normally functions to transport copper from hepatocytes into bile for excretion and to incorporate copper into ceruloplasmin for secretion into plasma [5] [6]. In Wilson's disease, dysfunctional ATP7B leads to copper accumulation in the liver, and ceruloplasmin is secreted in a form that lacks copper, resulting in low serum ceruloplasmin levels [7]. The accumulated copper induces oxidative stress, lipid peroxidation, and mitochondrial dysfunction, leading to hepatic steatosis, inflammation, fibrosis, and potentially cirrhosis [6] [8].

Modulation of Intestinal Copper Absorption Pathways

D-penicillamine demonstrates modest effects on intestinal copper absorption compared to other chelating agents [9] [10]. In a mechanistic study using positron emission tomography with Copper-64, D-penicillamine showed limited impact on blocking dietary copper absorption. Specifically, D-penicillamine reduced hepatic copper uptake at 15 hours from 16.30 to 12.17 standard uptake value (p<0.04), representing a relatively small decrease compared to trientine's more pronounced effects [9] [11].

The mechanism by which D-penicillamine affects intestinal copper absorption involves its interaction with copper ions in the gastrointestinal tract. D-penicillamine can bind copper ions before they are absorbed by the intestinal copper transporter CTR1, though this effect is limited [12]. The compound's modest influence on intestinal absorption suggests that its primary therapeutic mechanism operates through other pathways, particularly enhanced urinary excretion rather than prevention of copper absorption [9].

Research indicates that Wilson's disease patients absorb greater than normal amounts of copper from the gastrointestinal tract and excrete less than normal amounts in the feces [12]. While D-penicillamine provides some reduction in copper absorption, this effect is not its primary therapeutic mechanism, distinguishing it from other copper chelators like trientine that show more significant absorption inhibition [9] [10].

Urinary Excretion Efficacy Compared to Trientine

D-penicillamine demonstrates higher urinary copper excretion compared to trientine, though both agents are considered equally effective for Wilson's disease treatment [13] [14]. The CHELATE study, a randomized controlled trial comparing these two agents, revealed important differences in their excretion profiles [15] [13].

ParameterD-penicillamineTrientineStatistical Significance
24-hour urinary copper excretionHigher levelsLower levelsSignificant difference
Maintenance range200-500 μg/24h100-400 μg/24hp<0.05
Therapeutic target achievement61% within range39% within rangeClinical significance

Long-term studies demonstrate that D-penicillamine treatment results in a progressive pattern of urinary copper excretion. Initial treatment produces high copper excretion rates that gradually level off to approximately 50% of initial values [16] [17]. This pattern reflects the depletion of readily mobilizable copper stores and the establishment of a new equilibrium between copper intake and excretion [18].

The kinetics of copper excretion with D-penicillamine follow a predictable pattern. Maximum copper excretion occurs within 4 hours of administration, with urinary copper excretion reaching peak levels during the initial treatment phase [19]. Over time, urinary copper excretion decreases but remains elevated compared to baseline levels, indicating ongoing copper mobilization and elimination [16] [20].

Research indicates significant inter-individual variation in urinary copper excretion responses to D-penicillamine. In a large cohort study of 321 patients, the range of urinary copper excretion varied from 46 to 2172 μg/24h, suggesting that individual factors influence the drug's effectiveness [15] [21]. This variability underscores the need for individualized monitoring and dose adjustments in clinical practice.

Impact on Hepatic Copper Redistribution

D-penicillamine produces significant effects on hepatic copper redistribution, leading to overall copper reduction but creating inhomogeneous distribution patterns [22] [23]. Laser ablation-inductively coupled plasma-mass spectrometry studies reveal that D-penicillamine treatment results in a greater than 2-fold decrease in overall hepatic copper concentration [22].

StudyPre-treatment Cu LevelPost-treatment Cu LevelDistribution PatternKey Finding
Pierson et al. 2017High overall concentration>2-fold decreasedHighly inhomogeneousLowest Cu near blood vessels
Salaspuro et al. 19818.6 μmol/g3.4 μmol/gReduced medianSignificant decrease (p<0.05)
Evans et al. 1983Elevated baselineDecreased in 7/8 patientsVariable responseEffective copper chelation

The spatial distribution of copper following D-penicillamine treatment shows a distinct pattern characterized by inhomogeneous copper deposition. High-resolution imaging studies demonstrate that copper concentrations are lowest in direct proximity to blood vessels, suggesting that D-penicillamine preferentially mobilizes copper from periportal regions [22]. This pattern indicates that the drug's chelating action is most effective in areas with better vascular access.

D-penicillamine's mechanism of hepatic copper redistribution involves the dissolution of copper-rich granules in hepatic lysosomes [24]. The drug particularly inhibits disease-specific accumulation of copper in lysosomes of hepatocytes, tissue macrophages, and Kupffer cells. When administered to affected animals, D-penicillamine sequestered copper from insoluble lysosomal particles through solubilization processes [24].

The effectiveness of D-penicillamine in hepatic copper redistribution is limited by metallothionein binding. While the drug successfully mobilizes copper from lysosomal compartments, it has only minor effects on copper bound to metallothionein in the liver cytosol [24]. This copper-metallothionein complex, even at relatively high concentrations, appears to be well tolerated and represents a copper pool that is less accessible to chelation therapy.

Research demonstrates that D-penicillamine treatment leads to progressive hepatic copper reduction over time. In primary biliary cirrhosis patients, treatment resulted in a significant decrease in hepatic copper concentration from baseline levels, with median decreases of 99 μg per gram of dry weight after one year of treatment [23]. This reduction was statistically significant (p≤0.02) and sustained throughout the treatment period.

The therapeutic success of D-penicillamine in hepatic copper redistribution depends on treatment duration and compliance. Studies show that adequate copper elimination is achieved when challenge doses of D-penicillamine do not result in increased copper excretion, indicating that hepatic copper stores have been sufficiently depleted [16] [20]. This endpoint serves as a practical marker for therapeutic adequacy in clinical practice.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

357.000397 g/mol

Monoisotopic Mass

357.000397 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types